

An In-depth Technical Guide to N3-L-Cys(Trt)-OH (CHA)

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Compound of Interest		
Compound Name:	N3-L-Cys(Trt)-OH (CHA)	
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Introduction

N3-L-Cys(Trt)-OH (CHA), or (2R)-2-azido-3-(tritylthio)propanoic acid cyclohexylammonium salt, is a specialized amino acid derivative designed for advanced applications in bioconjugation and peptide chemistry.[1][2] This compound incorporates three key functional elements: an azide group at the alpha-carbon, a trityl-protected thiol on the side chain, and a cyclohexylammonium (CHA) salt of the carboxylic acid. This unique combination of features makes it a valuable reagent for "click chemistry," particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and modified peptides.[3][4]

The azide moiety allows for highly specific and efficient ligation to alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5] The trityl (Trt) group provides robust protection for the cysteine thiol, preventing unwanted side reactions during synthesis, and can be readily removed under acidic conditions. The cyclohexylammonium salt form enhances the compound's stability and handling characteristics.

Physicochemical Properties

A comprehensive summary of the physicochemical properties of N3-L-Cys(Trt)-OH and its cyclohexylammonium salt is provided below. These data are essential for experimental design, including dissolution, reaction setup, and purification.



Property	Value	Reference(s)
IUPAC Name	(2R)-2-azido-3- (tritylthio)propanoic acid	[2]
Synonyms	S-Trityl-L-azidocysteine CHA salt, N3-Cys(Trt)-OH•CHA	[2][6]
CAS Number	1286670-90-3 (for CHA salt)	[2]
Molecular Formula	C28H32N4O2S	[5]
Molecular Weight	488.65 g/mol	[5]
Appearance	White to off-white powder	[7]
Purity	>98%	[2]
Storage Conditions	2-8 °C	[2]

Core Applications and Experimental Protocols

N3-L-Cys(Trt)-OH (CHA) is a cornerstone reagent for the introduction of azide functionalities into biological molecules, enabling subsequent conjugation via click chemistry. Its primary applications lie in solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **N3-L-Cys(Trt)-OH (CHA)** can be used to incorporate an azide-bearing cysteine residue into a peptide sequence. This allows for the site-specific modification of the resulting peptide with alkyne-functionalized molecules.

Experimental Protocol: Incorporation of N3-L-Cys(Trt)-OH into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the manual coupling of N3-L-Cys(Trt)-OH onto a solid support resin.

Resin Preparation: Swell the desired Fmoc-compatible resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.



- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).
- Activation and Coupling:
 - In a separate vessel, dissolve N3-L-Cys(Trt)-OH (3 equivalents relative to resin loading),
 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
 hexafluorophosphate (HATU) (2.9 equivalents), and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
 - Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
- Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
- Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids in the desired peptide sequence.[8]

Logical Workflow for Peptide Synthesis

Caption: Workflow for incorporating N3-L-Cys(Trt)-OH in SPPS.

Antibody-Drug Conjugate (ADC) Development

N3-L-Cys(Trt)-OH (CHA) serves as a critical building block for ADC linkers. By incorporating this azide-functionalized amino acid into a linker payload, it can be subsequently conjugated to an alkyne-modified antibody.



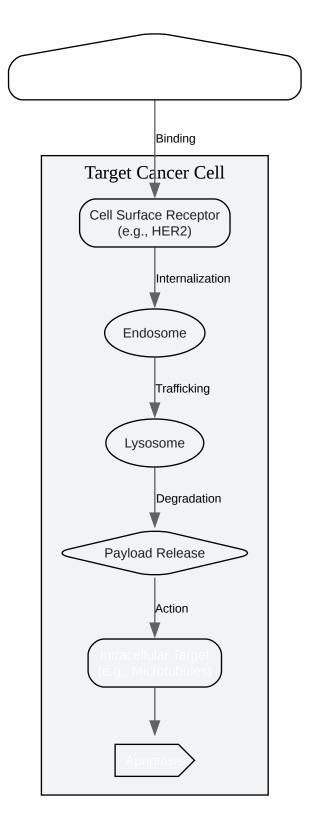
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker-payload to an alkynefunctionalized antibody.

- Reagent Preparation:
 - Prepare a stock solution of the azide-functionalized linker-payload (synthesized incorporating N3-L-Cys(Trt)-OH and subsequently deprotected and functionalized) in an appropriate solvent (e.g., DMSO).
 - Prepare a stock solution of copper(II) sulfate (CuSO4).
 - Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
 - Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state and protect the antibody.[9][10]
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Add the azide-functionalized linker-payload to the antibody solution.
 - In a separate tube, premix the CuSO4 and THPTA solutions.
 - Add the CuSO4/THPTA mixture to the antibody-linker solution.
 - Initiate the reaction by adding the sodium ascorbate solution.[9][10]
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or mass spectrometry.
- Purification: Purify the resulting ADC using size exclusion chromatography or affinity chromatography to remove unreacted linker-payload and other reagents.



Signaling Pathway for a Generic ADC



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Caption: Generalized signaling pathway of an antibody-drug conjugate.

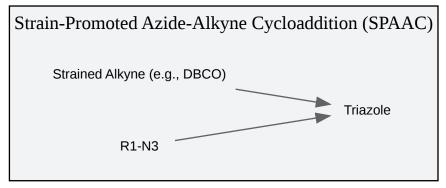
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

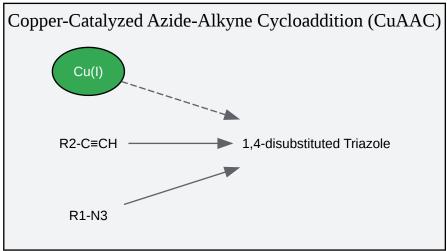
SPAAC offers a copper-free alternative for bioconjugation, which can be advantageous when working with sensitive biological systems.[11] This method utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), for reaction with the azide.

- Reagent Preparation:
 - Prepare a solution of the azide-functionalized linker-payload in a suitable buffer.
 - Prepare a solution of the DBCO-functionalized antibody in a compatible buffer.
- Reaction Setup:
 - Combine the azide-functionalized linker-payload and the DBCO-functionalized antibody in a reaction vessel.
- Incubation: Incubate the mixture at room temperature or 37°C. The reaction progress can be monitored over time (typically 1-24 hours) by analytical methods.[7][12]
- Purification: Purify the ADC using standard chromatographic techniques as described for the CuAAC protocol.

Click Chemistry Reaction Schemes







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Caption: Comparison of CuAAC and SPAAC reaction schemes.

Conclusion

N3-L-Cys(Trt)-OH (CHA) is a highly versatile and enabling chemical tool for researchers in the fields of peptide chemistry, bioconjugation, and drug development. Its well-defined structure, incorporating key functional groups for click chemistry and thiol protection, allows for the precise and efficient synthesis of complex biomolecules. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective utilization of this important reagent in the laboratory. The continued application of N3-L-Cys(Trt)-OH (CHA) is expected to contribute significantly to the advancement of targeted therapeutics and other areas of chemical biology.



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